molecular formula C21H15N5O2S B2651871 N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-84-4

N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2651871
CAS RN: 904575-84-4
M. Wt: 401.44
InChI Key: DOMGENFOKDBMAU-UHFFFAOYSA-N
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Description

“N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It is a part of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues, which are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .

Scientific Research Applications

Exposure and Biomonitoring

N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine and similar compounds are primarily researched in the context of exposure and biomonitoring. Studies have investigated the presence of such heterocyclic amines in human urine to estimate exposure levels, particularly in relation to dietary sources. For example, Ushiyama et al. (1991) measured the levels of four heterocyclic amines in human urine, indicating continuous human exposure to these compounds through food, though these compounds are not formed endogenously (Ushiyama et al., 1991). Similarly, studies like the one by Stillwell et al. (1999) developed biomonitoring procedures to quantify the metabolites of such amines in human urine, contributing to the understanding of human exposure to these compounds through dietary intake (Stillwell et al., 1999).

Carcinogenic Potential and DNA Adduct Formation

Research has also focused on the carcinogenic potential of these compounds and their role in forming DNA adducts. For instance, Turteltaub et al. (1999) explored the formation of protein and DNA adducts by low doses of heterocyclic amines like MeIQx and PhIP in humans and rodents. The study revealed that human exposure to these compounds via dietary sources is accompanied by significant formation of adducts, suggesting a potential risk for cancer development (Turteltaub et al., 1999).

Asthma and Occupational Health

In terms of occupational health, the compound 3-amino-5-mercapto-1,2,4-triazole (a related triazole compound) has been studied for its association with new-onset asthma cases in a chemical plant. This indicates the occupational hazards and health risks associated with exposure to certain triazole compounds, highlighting the need for rigorous safety measures and monitoring in workplaces dealing with such chemicals (Hnizdo et al., 2004).

Dietary Intake and Cancer Risk

Additionally, the intake of heterocyclic amines through diet and its association with cancer risk has been a significant area of research. Studies have assessed the intake of these compounds from cooked meat and evaluated their potential role in the development of cancers like prostate cancer. For example, Cross et al. (2005) investigated the association between meat, meat mutagens like PhIP, and prostate cancer risk, indicating the potential carcinogenic effects of high-temperature cooked meat containing heterocyclic amines (Cross et al., 2005).

Future Directions

The future directions for the research and development of “N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and related compounds could involve further optimization of the synthesis process, exploration of their biological activities, and development of versatile and potentially eco-friendly synthetic protocols .

properties

IUPAC Name

3-(benzenesulfonyl)-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S/c27-29(28,16-11-5-2-6-12-16)21-20-23-19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)26(20)25-24-21/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGENFOKDBMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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